molecular formula C14H20N2O4 B14846770 Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate

Cat. No.: B14846770
M. Wt: 280.32 g/mol
InChI Key: YDYATKCDDPPXTO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tert-butyl group, an acetyl group, and a hydroxypyridine moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate typically involves multi-step reactions. One common method includes the use of potassium acetate and palladium diacetate in N,N-dimethylformamide under an inert atmosphere at 85°C for 16 hours. This is followed by a reaction with sodium peroxoborate tetrahydrate in tetrahydrofuran and water at 25°C for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridine moiety can yield pyridine ketones, while reduction of the acetyl group can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetyl group may also play a role in the compound’s biological effects by participating in acetylation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate is unique due to the presence of both acetyl and hydroxypyridine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-(4-acetyl-5-hydroxypyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-9(17)11-7-10(16-8-12(11)18)5-6-15-13(19)20-14(2,3)4/h7-8,18H,5-6H2,1-4H3,(H,15,19)

InChI Key

YDYATKCDDPPXTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NC(=C1)CCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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